Welcome to the BenchChem Online Store!
molecular formula C12H10INO2S B8421206 Ethyl 2-iodo-4-phenyl-1,3-thiazole-5-carboxylate

Ethyl 2-iodo-4-phenyl-1,3-thiazole-5-carboxylate

Cat. No. B8421206
M. Wt: 359.18 g/mol
InChI Key: ONNLKBCUWIRMSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08906935B2

Procedure details

Ethyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate (6.1 g, 25 mmol), prepared according to known procedure (Yamaguchi K. et al. Biorg. Med. Chem. Lett. 1999, 9(7), 957-960), was dissolved in MeCN (240 ml) and treated with CH2I2 (7 ml, 150 mmol) isoamylnitrite (12 ml, 112.5 mmol). The reaction was stirred at room temperature for 1 hour. The solvents were removed under high vacuum and the mixture was submitted to flash chromatography by eluting with light petroleum/ethyl acetate (9:1) to give the title compound as a solid. Yield: 57%.
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step Two
Name
Quantity
240 mL
Type
solvent
Reaction Step Three
Yield
57%

Identifiers

REACTION_CXSMILES
N[C:2]1[S:3][C:4]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:6]=1.C(I)[I:19]>CC#N>[I:19][C:2]1[S:3][C:4]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:6]=1

Inputs

Step One
Name
Quantity
6.1 g
Type
reactant
Smiles
NC=1SC(=C(N1)C1=CC=CC=C1)C(=O)OCC
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
C(I)I
Step Three
Name
Quantity
240 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were removed under high vacuum
WASH
Type
WASH
Details
by eluting with light petroleum/ethyl acetate (9:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
IC=1SC(=C(N1)C1=CC=CC=C1)C(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.